Butane, 2-bromo-3,3-dimethyl-2-nitroso-
Description
Properties
CAS No. |
52761-86-1 |
|---|---|
Molecular Formula |
C6H12BrNO |
Molecular Weight |
194.07 g/mol |
IUPAC Name |
2-bromo-3,3-dimethyl-2-nitrosobutane |
InChI |
InChI=1S/C6H12BrNO/c1-5(2,3)6(4,7)8-9/h1-4H3 |
InChI Key |
LIAMUZGLLSLQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(N=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitroso Group Position: C-Nitroso vs. N-Nitroso
| Compound Type | Example | Nitroso Position | Reactivity Notes |
|---|---|---|---|
| C-Nitroso | Butane, 2-bromo-3,3-dimethyl-2-nitroso- | Carbon (C2) | Photolabile; forms transient intermediates under UV |
| N-Nitroso | N-Nitrosodibutylamine (NDBA) | Nitrogen | Carcinogenic; stable in organic solvents; forms nitrosamines |
Key Differences :
- C-Nitroso Compounds : Prone to photochemical reactions (e.g., hydration or cyclization in aqueous media) but less toxic than N-nitroso derivatives .
- N-Nitroso Compounds: Exhibit carcinogenicity due to nitrosamine formation; commonly used in industrial processes but regulated in consumer products .
Hexasubstituted Ethane Derivatives
| Compound Class | Example | Substituents | Structural Features |
|---|---|---|---|
| Target Compound | Butane, 2-bromo-3,3-dimethyl-2-nitroso- | Br, NO, 2×(CH₃) | High steric hindrance; monomeric solid |
| Hexachloroethane | CCl₃-CCl₃ | 6×Cl | Dimeric in solid state; volatile liquid |
| Hexafluoroethane | CF₃-CF₃ | 6×F | Non-reactive gas; ozone-safe refrigerant |
Key Differences :
- Steric Effects: The target compound’s methyl and bromine groups create steric bulk, reducing intermolecular interactions and enabling monomeric packing .
- Electron-Withdrawing Groups : Nitroso and bromine substituents increase electrophilicity compared to halogenated ethanes, enhancing reactivity in substitution reactions.
Photochemical Reactivity
- Butane, 2-bromo-3,3-dimethyl-2-nitroso- : Likely undergoes photolysis to form nitroso hydrates or carbonyl intermediates, similar to 2-nitrobenzyl alcohol derivatives . However, its solid-state stability may limit photoreactivity compared to solution-phase analogs.
- 2-Nitrosobenzaldehyde : Forms benzisoxazolidine intermediates in water (pH 3–8) with quantum yields of ~60% .
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